molecular formula C20H23ClN4O2 B2944715 2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 2034318-77-7

2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2944715
CAS No.: 2034318-77-7
M. Wt: 386.88
InChI Key: QWOFWXOCYHFEIZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives, structurally related but not identical to the compound , bearing a piperazine amide moiety, have shown promising antiproliferative agents against MCF-7 breast cancer cells. This suggests potential applications of related compounds in cancer therapy. Compounds with chlorophenyl substitutions demonstrated significant antitumor activity, hinting at the potential efficacy of chlorophenyl-containing molecules in oncological research (Yurttaş et al., 2014).

Antimicrobial Activities

Several studies have focused on the synthesis and evaluation of piperazine derivatives for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives, featuring structural similarities with the compound , exhibited good to moderate activities against various microorganisms, suggesting the potential of piperazine-based compounds in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, compounds bearing the chlorophenyl piperazine moiety have shown significant antimicrobial efficacy, which indicates the importance of this structural feature in enhancing antimicrobial activity (Gan et al., 2010).

Fluorescence and Electrochemical Studies

Mononuclear transition metal dithiocarbamate complexes incorporating a chlorophenyl piperazine moiety have exhibited medium to very strong fluorescence emissions. These findings open up avenues for the use of such compounds in fluorescence-based applications and electrochemical studies, providing insights into their potential utility in materials science and analytical chemistry (Verma & Singh, 2015).

Chiral Properties and Molecular Interaction

The study of the N—O bond as an element of chirality in compounds containing chlorophenyl piperazine units highlights the importance of stereochemistry in the biological activity and interaction of these compounds. Such research sheds light on the potential use of chlorophenyl piperazine derivatives in the development of chiral pharmaceutical agents, enhancing the understanding of their interaction mechanisms at the molecular level (Hartung et al., 2003).

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-16-5-7-17(8-6-16)27-14-20(26)25-11-9-24(10-12-25)19-13-15-3-1-2-4-18(15)22-23-19/h5-8,13H,1-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOFWXOCYHFEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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